molecular formula C8H7Cl2NO B13942140 1-(4-Aminophenyl)-2,2-dichloroethan-1-one CAS No. 42069-92-1

1-(4-Aminophenyl)-2,2-dichloroethan-1-one

Cat. No.: B13942140
CAS No.: 42069-92-1
M. Wt: 204.05 g/mol
InChI Key: ZVRRGHHGIUCMON-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2,2-dichloroethan-1-one is an organic compound characterized by the presence of an aminophenyl group attached to a dichloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-2,2-dichloroethan-1-one typically involves the reaction of 4-aminophenyl derivatives with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired production volume and the specific requirements of the end-use application. The industrial process typically includes steps for purification and quality control to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloroethanone moiety to a more reduced form, such as an alcohol.

    Substitution: The chlorine atoms in the dichloroethanone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-2,2-dichloroethan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2,2-dichloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-2-chloroethan-1-one: Similar structure but with one chlorine atom.

    1-(4-Aminophenyl)-2,2-dibromoethan-1-one: Bromine atoms instead of chlorine.

    1-(4-Aminophenyl)-2,2-difluoroethan-1-one: Fluorine atoms instead of chlorine.

Uniqueness

1-(4-Aminophenyl)-2,2-dichloroethan-1-one is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. The dichloroethanone moiety provides distinct chemical properties that differentiate it from similar compounds with different halogen atoms.

Properties

CAS No.

42069-92-1

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(4-aminophenyl)-2,2-dichloroethanone

InChI

InChI=1S/C8H7Cl2NO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H,11H2

InChI Key

ZVRRGHHGIUCMON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)N

Origin of Product

United States

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